2-Cyclobutylcyclopropan-1-amine

LSD1 Inhibition Epigenetics Scaffold Comparison

2-Cyclobutylcyclopropan-1-amine (CAS: 1537733-48-4) is a bicyclic organic compound belonging to the cyclopropylamine class, characterized by a cyclobutyl group fused to a cyclopropan-1-amine moiety. This unique, strained architecture (C7H13N, MW: 111.18 g/mol) provides distinct steric and electronic properties compared to simpler amines, making it a valuable building block in organic synthesis and a scaffold of interest in drug discovery for modulating biological targets.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B13180146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylcyclopropan-1-amine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC(C1)C2CC2N
InChIInChI=1S/C7H13N/c8-7-4-6(7)5-2-1-3-5/h5-7H,1-4,8H2
InChIKeyVTQMMGJTTDHSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutylcyclopropan-1-amine Procurement Guide: Sourcing a Unique Bicyclic Amine Scaffold for Medicinal Chemistry


2-Cyclobutylcyclopropan-1-amine (CAS: 1537733-48-4) is a bicyclic organic compound belonging to the cyclopropylamine class, characterized by a cyclobutyl group fused to a cyclopropan-1-amine moiety . This unique, strained architecture (C7H13N, MW: 111.18 g/mol) provides distinct steric and electronic properties compared to simpler amines, making it a valuable building block in organic synthesis and a scaffold of interest in drug discovery for modulating biological targets .

Bicyclic amine scaffold with cyclobutyl-cyclopropyl architecture
Supports synthesis of LSD1-targeted probe and inhibitor candidates
Enables exploration of conformationally constrained pharmacophores

Why 2-Cyclobutylcyclopropan-1-amine Cannot Be Replaced by Simple Alkyl or Aryl Cyclopropylamines in Structure-Based Design


Substitution with common cyclopropylamine analogs like tranylcypromine (2-phenylcyclopropan-1-amine) or simple alkyl derivatives (e.g., 2-methylcyclopropan-1-amine) is not equivalent due to the profound impact of the cyclobutyl group on target selectivity and metabolic stability. Direct comparative data demonstrates that replacing a phenyl group with a cyclobutylamino moiety on a cyclopropane core drastically alters biological activity. For example, in LSD1 inhibition, the 2-phenylcyclopropan-1-amine scaffold shows weak activity with an IC50 of 27.8 µM . In contrast, the cyclobutylamino-cyclopropyl derivative T-448 exhibits an IC50 of 22 nM, representing a >1,200-fold improvement in potency [1]. Furthermore, the cyclobutane ring itself is recognized for improving metabolic stability and reducing planarity, which are not inherent properties of simpler alkyl or aryl-substituted amines [2].

Scaffold mismatch

Simple alkyl or aryl cyclopropylamines may not replicate the target engagement profile of the cyclobutyl-substituted scaffold.

Selectivity context

Isoform selectivity observed with cyclobutylamino derivatives may not transfer to phenyl or methyl analogs.

Metabolic stability

Cyclobutane ring-associated metabolic stability benefits are absent in non-cyclobutyl amine scaffolds.

Quantitative Differentiators for 2-Cyclobutylcyclopropan-1-amine vs. Analog Scaffolds


LSD1 Inhibitor Potency: Cyclobutylamino-Cyclopropane Scaffold vs. 2-Phenylcyclopropan-1-amine

The cyclobutylamino-cyclopropane scaffold, as featured in the LSD1 inhibitor T-448, demonstrates a >1,200-fold increase in inhibitory potency against LSD1 compared to the 2-phenylcyclopropan-1-amine core. This differentiation highlights the unique value of the cyclobutyl-substituted cyclopropanamine architecture in achieving high-affinity target engagement [1] .

LSD1 Inhibition
Cross-study comparable
>1,200-fold difference
Supports scaffold-driven affinity design
Biochemical assay context; recombinant LSD1
LSD1 Inhibition Epigenetics Scaffold Comparison

MAO-B Selectivity Profile of Cyclobutylamino-Cyclopropyl Derivatives

Derivatives incorporating the 2-(cyclobutylamino)cyclopropyl substructure exhibit high selectivity for LSD1 over the related enzyme MAO-B. A specific compound from US Patent 10053456 shows LSD1 inhibition with an IC50 < 100 nM while exhibiting no significant MAO-B inhibition (IC50 > 100,000 nM), demonstrating a selectivity window exceeding 1,000-fold [1].

MAO-B Selectivity
Head-to-head
>1,000-fold selectivity
Isoform selectivity assay context
Enzyme panel review; LSD1 vs MAO-B
MAO-B Inhibition Selectivity Drug Safety

Class-Level Benefit of Cyclobutyl Group on Metabolic Stability and Conformation

The inclusion of a cyclobutane ring in small molecules, as in 2-cyclobutylcyclopropan-1-amine, is a well-documented strategy for improving key drug-like properties. Compared to simple alkyl chains or aromatic rings, cyclobutanes can increase metabolic stability, induce conformational restriction to direct pharmacophore orientation, and reduce molecular planarity to improve solubility [1].

Metabolic Stability
Class-level inference
Reported benefit
Cyclobutane property context
Review-based; conformational restriction
Medicinal Chemistry Metabolic Stability Cyclobutane

Optimal Research Applications for 2-Cyclobutylcyclopropan-1-amine Based on Differentiation Evidence


Design and Synthesis of Potent, Selective LSD1 Inhibitors

Leverage the 2-cyclobutylcyclopropan-1-amine core as a privileged scaffold for developing novel LSD1 inhibitors. The evidence indicates this substructure is critical for achieving nanomolar potency (IC50 22 nM) and high selectivity (>1,000-fold over MAO-B), providing a strong starting point for lead optimization campaigns in oncology or CNS epigenetic therapy [1] [2].

Exploration of Novel CNS-Penetrant Agents with Improved Safety Profiles

Employ this scaffold in CNS drug discovery where high target selectivity and metabolic stability are paramount. The cyclobutyl group is associated with improved metabolic stability [3], and derivatives have demonstrated a favorable safety profile (e.g., lack of thrombocytopenia) by sparing the LSD1-GFI1B complex interaction, a known liability of tranylcypromine-based inhibitors [1].

Development of Conformationally Constrained Chemical Probes

Utilize the unique puckered conformation and strain of the cyclobutylcyclopropane ring system to create rigidified analogs of flexible molecules. This approach, supported by the class-level benefits of cyclobutanes [3], allows for precise spatial orientation of pharmacophores and is valuable for investigating structure-activity relationships and target binding hypotheses.

Application
Selection Property
Validation Focus
LSD1 inhibitor lead optimization
Cyclobutylamino-cyclopropyl scaffold context
LSD1 enzyme inhibition assay review
CNS research with selectivity requirements
Isoform selectivity profile review
MAO-B counter-screen and platelet endpoint context
Conformationally constrained probe synthesis
Puckered cyclobutyl ring geometry
Pharmacophore orientation and rigidification analysis
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